molecular formula C11H16ClNO2 B13310503 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13310503
M. Wt: 229.70 g/mol
InChI Key: YGMAKENSWRMOLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 1-hydroxybutan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 4-chlorophenol and 1-hydroxybutan-2-amine leads to the formation of an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, such as aminomethylation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as sodium alkoxides or Grignard reagents, under appropriate conditions.

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{[(1-hydroxyethyl)amino]methyl}phenol: Similar structure with a hydroxyethyl group instead of a hydroxybutan-2-yl group.

    4-Chloro-2-{[(1-hydroxypropyl)amino]methyl}phenol: Similar structure with a hydroxypropyl group instead of a hydroxybutan-2-yl group.

Uniqueness

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is a phenolic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.70 g/mol. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a chlorine atom, an amino group, and a hydroxybutyl moiety, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{4 Chloro 2 1 hydroxybutan 2 yl amino methyl}phenol}

Key Properties:

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight: 229.70 g/mol
  • Functional Groups: Phenolic hydroxyl, amino, and chloro groups.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary research indicates that it may inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes.

Antioxidant Properties

The compound is also noted for its antioxidant capabilities. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it demonstrated selective cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)< 50Significant cytotoxicity observed
L929 (Fibroblast)> 500Low cytotoxicity

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions could modulate the activity of these targets, leading to its observed biological effects.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various phenolic compounds, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 100 µg/mL, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxic Profile

A comparative analysis was conducted on the cytotoxic profiles of several phenolic compounds against A549 and L929 cell lines. The findings revealed that while other compounds induced significant cell death at lower concentrations, this compound maintained over 80% viability in L929 cells at concentrations up to 500 µM .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-2-10(7-14)13-6-8-5-9(12)3-4-11(8)15/h3-5,10,13-15H,2,6-7H2,1H3

InChI Key

YGMAKENSWRMOLK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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